5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a synthetic organic compound characterized by the presence of two difluoromethyl groups at positions 5 and 7 on a pyrazolo[1,5-a]pyrimidine ring structure
Mechanism of Action
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to interact with various biological targets through different mechanisms . More research is required to elucidate the specific interactions of 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with its targets.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been found to be involved in a variety of biochemical pathways , but the specific pathways influenced by this compound remain to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups on the pyrazolo[1,5-a]pyrimidine ring.
Substitution: Halogenation and other substitution reactions can be performed to introduce different substituents at various positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is being explored for its potential as a pharmacophore in the development of drugs for treating cancer, inflammatory diseases, and viral infections.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials with specific electronic or optical characteristics.
Biological Studies: Researchers are investigating its interactions with various biological targets to understand its mechanism of action and potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-2-carboxylate
- Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to the presence of two difluoromethyl groups at specific positions on the pyrazolo[1,5-a]pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N3O2/c10-7(11)3-1-5(8(12)13)16-6(14-3)2-4(15-16)9(17)18/h1-2,7-8H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAHNBWWMSAPGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC(=N2)C(=O)O)N=C1C(F)F)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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